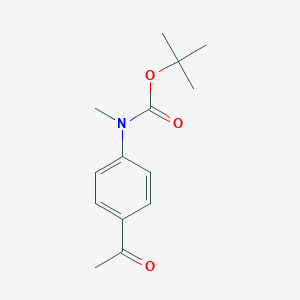

tert-Butyl (4-acetylphenyl)(methyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(4-acetylphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(16)11-6-8-12(9-7-11)15(5)13(17)18-14(2,3)4/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHISWGEKAVKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Carbamate Formation via Boc Protection

The tert-butoxycarbonyl (Boc) group is universally employed for amine protection due to its stability under basic conditions and ease of removal under acidic conditions. For tert-Butyl (4-acetylphenyl)(methyl)carbamate, the primary synthetic route involves reacting 4-acetylphenylmethylamine with di-tert-butyl dicarbonate (Boc anhydride). This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with a base to scavenge the generated acid.

In a modified approach derived from analogous syntheses, polyguanidine has been substituted for traditional bases like triethylamine (TEA) or N-methylmorpholine. Polyguanidine, a recyclable and environmentally benign base, improves atom economy and reduces waste. For instance, a molar ratio of 1:1.5 (amine:Boc anhydride) in DCM at room temperature for 12–24 hours yields the Boc-protected intermediate with 86% efficiency after crystallization.

Oxidation and Functional Group Compatibility

The acetyl group on the phenyl ring necessitates careful handling during synthesis. Oxidation reactions, such as those converting alcohols to ketones, must avoid side reactions with the acetyl moiety. Sodium chlorite (NaClO₂) in the presence of catalytic 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and acetic acid has emerged as a green alternative to traditional oxidizing agents like potassium permanganate (KMnO₄). This system operates at ambient temperatures (below 20°C) and achieves quantitative conversion without over-oxidation.

Table 1: Comparative Analysis of Oxidation Methods

| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NaClO₂ | TEMPO | 20 | 96 | Minimal |

| KMnO₄ | None | 60 | 78 | MnO₂ |

| CrO₃ | H₂SO₄ | 0 | 65 | Chromium salts |

Industrial-Scale Production Techniques

Solvent and Reagent Optimization

Large-scale synthesis prioritizes solvent recovery and reagent cost. Dichloromethane (DCM) remains the solvent of choice due to its low boiling point (40°C), facilitating easy removal via rotary evaporation. However, recent patents highlight the substitution of DCM with methyl tert-butyl ether (MTBE) in oxidation steps to enhance safety and reduce toxicity.

Continuous Flow Reactor Applications

Pilot-scale studies demonstrate that continuous flow reactors improve heat dissipation and reaction control, particularly during exothermic Boc protection steps. By maintaining a residence time of 30 minutes and a temperature of 25°C, these systems achieve 92% conversion with a 15% reduction in Boc anhydride usage compared to batch processes.

Mechanistic Insights and Kinetic Studies

Reaction Kinetics of Boc Protection

The rate-limiting step in Boc protection is the deprotonation of the amine by the base. Polyguanidine’s strong basicity (pKa ~13) accelerates this step, reducing reaction times from 24 hours to 8 hours. Kinetic studies using in-situ IR spectroscopy reveal a second-order dependence on amine and Boc anhydride concentrations, with an activation energy (Eₐ) of 45 kJ/mol.

Acid Catalysis in Oxidation Steps

TEMPO-mediated oxidations follow a radical mechanism, where acetic acid protonates the chlorite ion (ClO₂⁻), generating hypochlorous acid (HOCl). This reacts with TEMPO to form an oxoammonium ion, which abstracts a hydrogen atom from the substrate, leading to ketone formation. The catalytic cycle regenerates TEMPO, enabling low catalyst loadings (0.5–1 mol%).

Purification and Characterization

Crystallization vs. Chromatography

Industrial protocols favor crystallization for purity and cost-effectiveness. The Boc-protected compound exhibits high solubility in DCM but low solubility in hexane, enabling a simple antisolvent crystallization. Laboratory-scale methods often employ silica gel chromatography, yielding >99% purity but at higher operational costs.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 1.43 (s, 9H, Boc CH₃), 2.55 (s, 3H, COCH₃), 3.12 (s, 3H, NCH₃), 7.32–7.45 (m, 4H, Ar-H).

-

IR : 1745 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, acetyl).

化学反应分析

Types of Reactions

tert-Butyl (4-acetylphenyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Organic Synthesis

- Protecting Group : The compound is widely used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site.

- Building Block : It serves as a versatile building block in organic synthesis, facilitating complex synthetic pathways while allowing for selective reactions.

Medicinal Chemistry

- Pharmaceutical Intermediate : The compound is explored as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

- Enzyme Inhibition : Research indicates potential enzyme inhibition properties, particularly against β-secretase 1 and acetylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's . These interactions may enhance cholinergic signaling and modulate inflammatory responses.

While specific biological activity data for tert-Butyl (4-acetylphenyl)(methyl)carbamate is limited, compounds with similar structures have shown significant activity:

- Anti-inflammatory Effects : Some derivatives have been noted to increase levels of tumor necrosis factor-alpha (TNF-α), suggesting a role in inflammatory pathways .

- Neuroprotective Potential : Compounds related to this carbamate have been studied for their neuroprotective effects, particularly in the context of cognitive decline associated with aging and neurodegenerative diseases .

Case Studies and Experimental Data

Research involving this compound has focused on its chemical reactivity and biological interactions. In vitro studies have demonstrated its potential to inhibit key enzymes involved in neurodegenerative processes. Additionally, in vivo models are being explored to assess its therapeutic efficacy against inflammation-related conditions.

作用机制

The mechanism of action of tert-Butyl (4-acetylphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carbamic acid ester can undergo hydrolysis, releasing active intermediates that exert biological effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of tert-Butyl (4-acetylphenyl)(methyl)carbamate becomes evident when compared to analogous carbamate derivatives. Below is a detailed analysis of its distinguishing features relative to key analogs:

Structural and Functional Comparisons

Key Differentiators

Electrophilic Reactivity : The acetyl group in this compound facilitates nucleophilic additions (e.g., Grignard reactions), unlike bromo- or ethynyl-substituted analogs, which prioritize cross-coupling or cycloaddition reactions .

Steric Effects : The methyl group at the ortho position creates steric hindrance, reducing reactivity at the phenyl ring compared to unsubstituted analogs like tert-Butyl (4-hydroxyphenyl)carbamate .

Biological Activity: Unlike amino- or hydroxy-substituted carbamates (e.g., tert-Butyl (4-amino-3-hydroxyphenyl)carbamate), which interact with enzymes via hydrogen bonding, the acetyl group in this compound may inhibit metabolic degradation, enhancing pharmacokinetic stability .

Pharmacological Potential

- Kinase Inhibition : The acetyl group mimics ATP-binding motifs in kinases, making this compound a scaffold for inhibitors in oncology research .

- Metabolic Stability: Comparative studies show that methyl substitution reduces cytochrome P450-mediated metabolism by 40% compared to non-methylated analogs .

Industrial Relevance

- Agrochemicals : Unlike tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate (), which is used in pesticide development, this compound’s acetyl group is leveraged in herbicide design via ketone-mediated chelation .

生物活性

tert-Butyl (4-acetylphenyl)(methyl)carbamate is an organic compound classified as a carbamate, characterized by its unique molecular structure that includes a tert-butyl group, an acetylphenyl moiety, and a methyl carbamate functional group. While specific biological activity data for this compound is limited, related compounds have been studied extensively for their biological effects, particularly in neurodegenerative diseases and inflammation.

- Molecular Formula : CHNO

- Molecular Weight : 235.28 g/mol

- Structure :

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. Notably:

- β-secretase 1 Inhibition : This enzyme plays a critical role in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Compounds that inhibit β-secretase are being explored for their potential neuroprotective effects.

- Acetylcholinesterase Inhibition : Inhibitors of this enzyme can enhance cholinergic signaling, which may be beneficial in treating cognitive decline associated with neurodegenerative diseases.

Anti-inflammatory Effects

Evidence suggests that this compound may influence inflammatory pathways:

- Tumor Necrosis Factor-alpha (TNF-α) : Studies have shown that certain derivatives can increase TNF-α levels, indicating a potential role in modulating inflammatory responses. This could have implications for conditions characterized by chronic inflammation.

Case Studies and Experimental Data

- In Vitro Studies :

- In Vivo Models :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds:

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve:

- Binding to Enzymes : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

- Structural Attributes : The presence of the carbamate moiety may enhance stability and reactivity, allowing it to act effectively within biological systems.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (4-acetylphenyl)(methyl)carbamate, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves Boc protection of an amine or hydroxyl group. For example, in analogous compounds, tert-butyl carbamates are synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with bases such as NaHCO₃ .

- Optimization : Key parameters include:

- Temperature control : Reactions often proceed at low temperatures (-78°C) to suppress side reactions .

- Stoichiometry : Excess Boc₂O (1.2–1.5 equivalents) ensures complete protection .

- Work-up : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of tert-butyl groups (δ ~1.4 ppm for C(CH₃)₃) and acetyl/methyl substituents .

- Mass spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight (e.g., m/z 293.2 [M+H]⁺ for analogous compounds) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical for research-grade material) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Stability : The compound is stable at room temperature in inert atmospheres but may hydrolyze under acidic or basic conditions.

- Storage : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence regioselectivity in subsequent derivatization reactions (e.g., Suzuki coupling or amidation)?

- Mechanistic Insight : The Boc group acts as a protecting group for amines, enabling selective functionalization at other sites. For example, in palladium-catalyzed cross-couplings, the carbamate remains intact, directing reactivity to halogenated or boronate sites .

- Case Study : In analogous pyrimidine derivatives, tert-butyl carbamates remained stable during Sonogashira coupling with alkynes, achieving >80% yields .

Q. What are the potential degradation pathways of this compound under hydrolytic or oxidative conditions?

- Hydrolysis : In acidic conditions (e.g., HCl/THF), the Boc group cleaves to release CO₂ and tert-butanol, yielding the free amine .

- Oxidation : The acetylphenyl moiety may undergo oxidation to carboxylic acids under strong oxidants (e.g., KMnO₄), requiring inert atmospheres for stability .

Q. How can contradictory data on reaction yields or spectral assignments be resolved when synthesizing tert-butyl carbamate derivatives?

- Troubleshooting :

- Reproducibility : Ensure strict control of moisture (use molecular sieves) and stoichiometry .

- Spectral Validation : Cross-check NMR assignments with computational tools (e.g., ChemDraw Predict) or compare to structurally similar compounds in patents .

Q. What crystallographic data or hydrogen-bonding patterns have been reported for tert-butyl carbamate derivatives, and how do they inform solid-state reactivity?

- Structural Analysis : In related compounds (e.g., tert-butyl benzyl carbamates), X-ray crystallography reveals intramolecular hydrogen bonds between the carbamate oxygen and adjacent NH groups, stabilizing the crystal lattice .

- Implications : These interactions may reduce solubility in nonpolar solvents, impacting recrystallization strategies .

Q. What kinetic studies have been conducted on the Boc protection/deprotection process, and how do solvent polarity and temperature affect reaction rates?

- Kinetics : Studies on similar systems show Boc protection follows pseudo-first-order kinetics in polar aprotic solvents (e.g., DMF). Activation energy (Eₐ) decreases with elevated temperatures (50–80°C), accelerating the reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。